3-(Hydroxymethyl)pyridin-2(1H)-one
Description
3-(Hydroxymethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the C-3 position of the pyridin-2(1H)-one scaffold. This compound belongs to a broader class of pyridinone derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. Pyridin-2(1H)-ones exhibit keto-enol tautomerism, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
3-(hydroxymethyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-2-1-3-7-6(5)9/h1-3,8H,4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAXUHZQROIJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one typically involves the functionalization of a pyridine ring. One common method is the hydroxymethylation of 2-pyridone using formaldehyde under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of formaldehyde to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-(Carboxymethyl)pyridin-2(1H)-one.
Reduction: 3-(Hydroxymethyl)pyridin-2(1H)-ol.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(Hydroxymethyl)pyridin-2(1H)-one has been investigated for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research has indicated that derivatives of pyridin-2(1H)-one can inhibit mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in certain cancers. The compound's ability to modulate enzyme activity presents opportunities for developing targeted cancer therapies .
- Neuroprotective Effects : Some studies suggest that compounds related to this compound exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through their influence on neurotransmitter systems .
Biochemical Research
In biochemical assays, this compound serves as a substrate or inhibitor for various enzymes, facilitating studies on enzyme kinetics and metabolic pathways.
- Enzyme Inhibition Studies : The compound has been used to explore the inhibition mechanisms of enzymes involved in metabolic disorders. Its interaction with specific enzymes can provide insights into the development of inhibitors for therapeutic purposes .
Industrial Applications
Beyond its pharmaceutical relevance, this compound finds applications in materials science and chemical synthesis.
- Synthesis of Functional Materials : The compound can act as a building block for synthesizing polymers and other functional materials. Its reactive hydroxymethyl group allows for further modification and incorporation into larger molecular frameworks .
Case Study 1: Anticancer Drug Development
A study published in Nature highlighted the efficacy of pyridin-2(1H)-one derivatives in inhibiting IDH mutations in glioma cells. The research demonstrated that these compounds could significantly reduce tumor growth in vitro and in vivo models, showcasing their potential as anticancer agents .
Case Study 2: Neuroprotective Research
Research conducted at a leading university explored the neuroprotective effects of hydroxymethyl pyridinones on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds could enhance cell survival rates and reduce apoptosis markers, suggesting their utility in neurodegenerative disease models .
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The hydroxymethyl and keto groups can form hydrogen bonds with target molecules, influencing their biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives
Structure-Activity Relationship (SAR) Insights
- C-3 Substituents : Hydrophilic groups (e.g., -CH₂OH) improve solubility and binding to polar enzyme pockets, as seen in HIV RT inhibitors . Bulky aromatic groups (e.g., phenyl or benzimidazole) enhance enzyme inhibition but may reduce bioavailability .
- N-1 Modifications : Alkylation at N-1 (e.g., methyl or benzyl) can reduce cytotoxicity but often diminishes antibacterial potency .
- O- vs. N-Alkylation : Alkylation at the lactam oxygen (O-alkylation) vs. nitrogen (N-alkylation) significantly alters biological activity. For example, O-alkylated derivatives of pyridin-2(1H)-one show antibacterial effects, while N-alkylated analogues are inactive .
Biological Activity
3-(Hydroxymethyl)pyridin-2(1H)-one, also known as 2-hydroxymethylpyridin-3-one, is a compound that has garnered attention for its biological activities, particularly in the context of metal chelation and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is a pyridinone derivative characterized by a hydroxymethyl group at the second position of the pyridine ring. Its molecular formula is CHNO, and it exhibits tautomeric behavior, which can influence its biological activity through changes in coordination properties with metal ions.
Metal Chelation Properties
One of the most significant biological activities of this compound is its ability to chelate metal ions, particularly iron. Studies have shown that this compound can form stable complexes with Fe, which is crucial in various biological processes:
- Iron Chelation : The compound demonstrates enhanced iron-chelating properties compared to other known chelators such as deferiprone. The pFe value for its iron complexes is notably higher (22.0) than that of deferiprone (20.6), indicating a stronger binding affinity due to its structural characteristics and tautomeric forms .
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity is essential in mitigating cellular damage caused by reactive oxygen species (ROS).
The mechanisms underlying the biological activities of this compound primarily involve:
- Coordination Chemistry : The compound's ability to coordinate with metal ions influences various biochemical pathways. The formation of metal-complexes can modulate enzyme activities and cellular signaling pathways.
- Tautomerization : The compound can exist in multiple tautomeric forms, affecting its reactivity and interaction with biological targets. This property enhances its versatility as a chelator and antioxidant.
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models. For instance, bio-distribution studies showed that this compound effectively reduces iron overload in mice, highlighting its potential for treating conditions associated with excess iron accumulation .
Comparative Analysis with Other Compounds
A comparative analysis of this compound with other hydroxypyridinones reveals its unique advantages:
| Compound | pFe Value | Iron Chelation Efficacy | Antioxidant Activity |
|---|---|---|---|
| This compound | 22.0 | High | Present |
| Deferiprone | 20.6 | Moderate | Present |
| Other Hydroxypyridinones | Variable | Low to Moderate | Variable |
This table illustrates the superior chelation properties of this compound compared to other compounds.
Q & A
Q. What are the recommended synthetic routes for 3-(Hydroxymethyl)pyridin-2(1H)-one and its derivatives?
Methodological Answer: Synthesis typically involves multi-step organic reactions. For example, a common approach includes:
- Step 1: Formation of the pyridinone core via cyclization reactions, such as the Biginelli reaction for dihydropyrimidinones, adapted for pyridinones .
- Step 2: Functionalization at the C-3 position using hydroxymethylation reagents (e.g., formaldehyde derivatives under basic conditions) .
- Step 3: Purification via column chromatography or recrystallization.
Key Data:
| Reaction Step | Yield Range | Key Reagents | Reference |
|---|---|---|---|
| Core synthesis | 60–83% | Alkylamines, propargyl amine | |
| Hydroxymethylation | 23–67% | Formaldehyde derivatives |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry and substituent placement. For example, the hydroxymethyl group (-CH2OH) appears as a triplet (~δ 4.5 ppm) in 1H NMR, with coupling to adjacent protons .
- FT-IR: Identify hydroxyl stretches (~3200–3500 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .
- HRMS: Validate molecular weight (e.g., C6H7NO2: 125.0477 g/mol) .
- X-ray crystallography: Resolve 3D structure for absolute configuration confirmation .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition assays: Measure IC50 against targets like DPP-4 or HIV-1 reverse transcriptase using fluorogenic substrates .
- Cytotoxicity screening: Use MTT assays on cell lines (e.g., HEK293, HepG2) to assess safety margins .
- Anti-inflammatory activity: Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced target affinity?
Methodological Answer:
- Systematic substitution: Introduce groups at C-4/C-6 positions to improve steric/electronic complementarity. For example, trifluoromethyl groups enhance metabolic stability .
- Bioisosteric replacements: Replace hydroxymethyl with boronic acid or amide moieties to modulate hydrogen bonding .
- Data-driven optimization: Use IC50 values from mutant enzyme panels (e.g., HIV-1 RT K103N) to prioritize derivatives resistant to mutations .
Key SAR Finding:
| Derivative | Modification | IC50 (Wild Type) | IC50 (Mutant) |
|---|---|---|---|
| Base compound | None | 1.2 µM | 8.7 µM |
| 4-Trifluoromethyl | CF3 at C-4 | 0.3 µM | 1.5 µM |
Q. What strategies are effective in overcoming resistance mutations when developing pyridin-2(1H)-one-based inhibitors?
Methodological Answer:
- Flexible substituents: Incorporate branched alkyl chains (e.g., heptafluoropropyl) to adapt to mutation-induced steric hindrance .
- Dual-targeting hybrids: Fuse pyridinone with UC781-like fragments to inhibit multiple viral strains .
- Crystallographic analysis: Use co-crystal structures (PDB: 2OJ9) to identify critical binding interactions disrupted by mutations .
Q. What computational approaches are used to model the binding interactions of this compound derivatives with therapeutic targets?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina): Predict binding poses in DPP-4 or IGF-1R active sites .
- MD simulations (e.g., GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models: Correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity to design novel analogs .
Example: Pyridinone-UC781 hybrids showed improved binding to HIV-1 RT mutants via π-π stacking with Tyr181, validated by free energy calculations (ΔG = −9.8 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
